(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

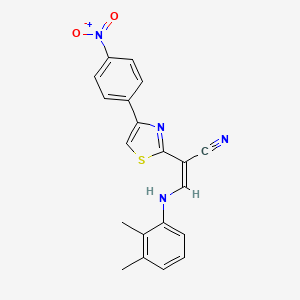

(Z)-3-((2,3-Dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS: 372493-78-2) is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-nitrophenyl group and a 2,3-dimethylphenylamino substituent in a Z-configuration .

Properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-4-3-5-18(14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-6-8-17(9-7-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVAIWCNUAVPMR-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiazole ring and an acrylonitrile moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and nitrophenyl groups exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

Anti-inflammatory Properties

Research indicates that thiazole derivatives possess anti-inflammatory activities. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

In a study involving human monocytes, treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, key markers of inflammation.

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. Compounds with acrylonitrile and thiazole moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Mechanism of Action

The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses demonstrating increased sub-G1 populations in treated cells compared to controls.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HT-29 (Colon) | 15 | G2/M phase arrest |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including the compound , as promising anticancer agents. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. For instance, compounds containing thiazole moieties have demonstrated cytotoxic effects against cancer cell lines, suggesting that (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile may also possess similar properties due to its structural characteristics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes, such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and its inhibition can lead to applications in skin whitening products and treatments for hyperpigmentation. In vitro assays have shown that derivatives with nitrophenyl and dimethylphenyl substitutions can enhance inhibitory activity, indicating that modifications to the structure could optimize efficacy .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its conjugated structure allows for efficient charge transport, which is essential in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of similar compounds suggests that this compound could contribute to enhanced performance in these devices .

Photocatalysis

Another promising application lies in photocatalysis. Compounds with thiazole and acrylonitrile functionalities have shown potential as photocatalysts under UV light irradiation. They can facilitate various chemical reactions, including organic transformations and pollutant degradation, thus offering environmentally friendly solutions for chemical synthesis and waste management .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is crucial for understanding its properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of acrylonitrile-thiazole derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison of Key Analogs

Key Observations:

This is critical in applications like photothermal materials or catalysis . Electron-Donating Groups (EDGs): Methyl and hydroxy groups (e.g., in ) increase electron density, which may improve solubility or alter binding interactions in biological systems.

Polar groups (e.g., hydroxyl in ) enhance water solubility, a property absent in the target compound due to its nonpolar methyl groups.

Structural Planarity: highlights that thiazole-containing compounds often exhibit partial planarity, except for sterically hindered substituents (e.g., perpendicular fluorophenyl groups). The target’s 2,3-dimethylphenyl group may introduce slight nonplanarity, affecting crystallinity or packing .

Applications :

- Azobenzene analogs () demonstrate the utility of nitro groups in photoresponsive materials, suggesting the target compound could be explored for similar optical applications .

- Urea-thiazole derivatives () exhibit biological activity, though the target lacks urea linkages, which are critical for hydrogen bonding in such contexts .

Electronic and Reactivity Considerations

The nitro group in the target compound stabilizes negative charge via resonance, making the acrylonitrile core electrophilic. This contrasts with formyl-containing analogs (e.g., 3e in ), where the aldehyde group offers additional reactivity for condensation reactions .

Q & A

What are the established synthetic routes for (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence stereoselectivity?

The synthesis of acrylonitrile derivatives often employs Knoevenagel condensation , which is stereoselective under solvent-free conditions . For the target compound, key steps include:

- Thiazole ring formation : 4-(4-Nitrophenyl)thiazole precursors can be synthesized via cyclization of thioureas with α-haloketones.

- Acrylonitrile coupling : (2,3-Dimethylphenyl)amine is condensed with the thiazole-acrylonitrile intermediate. Reaction temperature (80–120°C) and catalyst choice (e.g., piperidine for Knoevenagel) critically influence the Z/E isomer ratio .

- Characterization : X-ray crystallography (as in ) confirms stereochemistry, while IR spectroscopy identifies nitrile (C≡N) stretches at ~2220 cm⁻¹ .

How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

Advanced spectroscopic workflows include:

- NMR :

- ¹H NMR : Aromatic protons from the 4-nitrophenyl group appear as doublets (δ 8.2–8.5 ppm), while thiazole protons resonate at δ 7.3–7.6 ppm .

- ¹³C NMR : The nitrile carbon is observed at ~115–120 ppm, and the thiazole C-2 carbon at ~165 ppm .

- XRD : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of the Z-configuration and dihedral angles between aromatic planes .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions, with fragmentation patterns confirming the thiazole and nitrophenyl moieties .

What experimental design strategies optimize the photocatalytic degradation of this compound in environmental toxicity studies?

Photocatalytic degradation studies (e.g., using TiO₂/H₂O₂ systems) require Box-Behnken Design (BBD) to optimize parameters :

- Key factors : pH (4–10), catalyst loading (0.5–2.0 g/L), and UV intensity (10–30 mW/cm²).

- Degradation mechanism : The nitro group (-NO₂) acts as an electron-withdrawing group, enhancing adsorption on TiO₂ surfaces. Hydroxyl radicals (•OH) attack the acrylonitrile double bond, leading to fragmentation into benzenesulfonic acid derivatives .

- Analytical validation : HPLC-MS/MS identifies intermediates, while toxicity assays (e.g., Daphnia magna) assess residual ecotoxicity .

How do electronic substituents (e.g., nitro, dimethylamino) influence the compound’s optoelectronic properties?

The 4-nitrophenyl and dimethylamino groups create a donor-acceptor (D-A) system , modulating optoelectronic behavior:

- UV-Vis spectroscopy : Strong absorption at 380–430 nm (π→π* transitions) with molar absorptivity ε > 10⁴ L·mol⁻¹·cm⁻¹ .

- Fluorescence : Emission maxima at 540–604 nm (quantum yield Φ_f = 0.07–0.11) suggest potential in organic light-emitting diodes (OLEDs) .

- DFT calculations : Frontier molecular orbitals (HOMO-LUMO gaps ~3.2–3.5 eV) correlate with experimental bandgaps, confirming charge transfer from the dimethylamino donor to the nitro acceptor .

What strategies address contradictions in reported biological activity data for structurally analogous acrylonitriles?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Structural variations : Substitution at the thiazole C-4 position (e.g., 4-nitrophenyl vs. 3,4-dimethoxyphenyl in ) alters lipophilicity (logP) and membrane permeability .

- Assay conditions : Varying pH or serum content in cell cultures may protonate the dimethylamino group, affecting bioavailability.

- Statistical validation : Use multivariate analysis (e.g., PCA) to isolate structure-activity relationships (SARs) from confounding variables .

How can computational modeling guide the design of derivatives with enhanced binding affinity for kinase targets?

Molecular docking (AutoDock Vina) and MD simulations predict interactions with kinases (e.g., EGFR):

- Pharmacophore mapping : The nitrile group forms hydrogen bonds with catalytic lysine (K745), while the thiazole ring engages in π-π stacking with hydrophobic pockets .

- Free energy calculations : MM-PBSA/GBSA methods estimate ΔG_binding, prioritizing derivatives with substituted thiazoles (e.g., chloro or methoxy groups) for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.